3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride

Medicinal chemistry Oncology Apoptosis induction

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride delivers a defined 4-bromo-2-fluoro regioisomeric profile critical for reproducible SAR in oncology screening (MCF-7 IC₅₀: 15.63 µM; HeLa IC₅₀: 12.34 µM). Unlike regioisomeric analogs, this specific substitution pattern provides predictable electronic tuning for SNAr diversification (benchmarked yields: 68% ammonolysis, 72% methoxylation) and cross-coupling chemistries. The HCl salt form guarantees enhanced aqueous solubility and handling stability over the free base (CAS 1219977-37-3), eliminating pre-formulation variability in biological assays. With ~26 kcal/mol ring strain, the azetidine core enables controlled ring-opening for bioconjugation or prodrug strategies. Select this compound when precise electronic tuning, reproducible solubility, and defined reactivity are non-negotiable.

Molecular Formula C9H10BrClFNO
Molecular Weight 282.54 g/mol
CAS No. 1713160-68-9
Cat. No. B1450540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride
CAS1713160-68-9
Molecular FormulaC9H10BrClFNO
Molecular Weight282.54 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=C(C=C2)Br)F.Cl
InChIInChI=1S/C9H9BrFNO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
InChIKeyZUSQWEGEBAKRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride: CAS 1713160-68-9 Core Properties and Procurement Baseline


3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS: 1713160-68-9) is a 3-substituted azetidine derivative bearing a 4-bromo-2-fluorophenoxy moiety at the C3 position of the strained four-membered nitrogen heterocycle [1]. The compound, with molecular formula C₉H₁₀BrClFNO and molecular weight 282.54 g/mol, exists as the hydrochloride salt of the free base azetidine (CAS 1219977-37-3, MW 246.08) . Structurally, the para-bromo and ortho-fluoro substitution pattern on the phenoxy ring provides a defined electronic profile that distinguishes it from regioisomeric analogs bearing alternative bromo/fluoro orientations . Azetidines as a class possess considerable ring strain (~26 kcal/mol), which drives both unique reactivity in ring-opening transformations and conformational rigidity valued in medicinal chemistry scaffold design [2].

Why Generic Azetidine Substitution Fails: Differentiating Factors for 3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride


In-class substitution of 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride with structurally analogous azetidine derivatives is not chemically or pharmacologically neutral. Regioisomeric variations in bromo/fluoro positioning (e.g., 2-bromo-4-fluoro vs. 3-bromo-4-fluoro vs. 4-bromo-3-fluoro) alter electronic distribution across the phenoxy ring, directly impacting nucleophilic aromatic substitution (SNAr) reactivity, cross-coupling efficiency, and target-binding conformations [1]. Additionally, the hydrochloride salt form provides enhanced aqueous solubility and handling stability relative to the free base form, a critical practical consideration for biological assay preparation and scale-up workflows . The 3-substituted azetidine scaffold itself differs fundamentally from 2-substituted or N-substituted azetidines in terms of synthetic accessibility and ring-strain reactivity, with 3-substituted variants typically requiring specialized lithiation or alkylation strategies due to the limited commercial availability of 3-functionalized precursors [2]. These multidimensional differences render simple analog substitution invalid for applications where precise electronic tuning, reproducible solubility, or defined reactivity is required.

Quantitative Differentiation Evidence: 3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride vs. In-Class Analogs


In Vitro Antiproliferative Potency: MCF-7 and HeLa Cell Line Activity of 3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride demonstrates measurable in vitro antiproliferative activity against human cancer cell lines. In MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 15.63 µM with apoptosis induction as the proposed mechanism, while in HeLa cervical cancer cells, the IC₅₀ is 12.34 µM via caspase activation . No comparable published IC₅₀ data exist for regioisomeric analogs (e.g., 2-bromo-4-fluoro or 3-bromo-4-fluoro variants) in these specific cell lines, but this data establishes a quantitative baseline for the 4-bromo-2-fluoro substitution pattern against which future analog comparisons can be benchmarked. The observed activity is consistent with the broader class observation that phenoxy-azetidine derivatives can engage biological targets including sphingosine-1-phosphate receptors and bromodomain-containing proteins [1].

Medicinal chemistry Oncology Apoptosis induction

Nucleophilic Aromatic Substitution (SNAr) Reactivity: Yield Comparison of Para-Bromo Substitution in 3-(4-Bromo-2-fluorophenoxy)azetidine

The para-bromo substituent of 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride enables defined nucleophilic aromatic substitution (SNAr) chemistry with quantifiable yields. Under ammonolysis conditions (NH₃ in ethanol, 80°C, 12 h), the bromine atom is replaced with an amino group, yielding 3-(4-amino-2-fluorophenoxy)azetidine hydrochloride in 68% yield . Treatment with sodium methoxide in DMF (100°C, 8 h) substitutes bromine with methoxy, producing 3-(4-methoxy-2-fluorophenoxy)azetidine in 72% yield . In contrast, regioisomeric analogs bearing ortho-bromo substitution (e.g., 2-bromo-4-fluorophenoxy) exhibit altered electronic activation due to the electron-withdrawing fluorine at the adjacent position, which modifies SNAr reaction rates and regioselectivity . The para-bromo orientation in the target compound provides predictable reactivity with electron-withdrawing ortho-fluoro activation, a combination not replicated in meta-bromo or ortho-bromo variants.

Organic synthesis SNAr reaction Derivatization

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Differentiation

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (MW 282.54) offers enhanced aqueous solubility compared to its free base counterpart (3-(4-bromo-2-fluorophenoxy)azetidine, CAS 1219977-37-3, MW 246.08) due to hydrochloride salt formation [1]. The azetidine hydrochloride class is known to exhibit water solubility suitable for aqueous assay buffer preparation; for instance, unsubstituted azetidine hydrochloride is soluble in water with a melting point of 103.8°C, and the hydrochloride form is the preferred handling format for biological applications . The free base form lacks this ionic character, potentially limiting its direct use in aqueous biological systems without additional solubilization strategies. Regioisomeric analogs lacking hydrochloride salt availability (e.g., CAS 954225-37-7, 2-bromo-4-fluoro variant, and CAS 1495618-89-7, 4-bromo-3-fluoro variant) require users to manage free base solubility limitations independently [2].

Formulation Solubility Biological assay preparation

3-Substituted Azetidine Scaffold: Synthetic Accessibility and Ring-Strain Reactivity Profile

The 3-substituted azetidine core of 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride presents distinct synthetic and reactivity characteristics relative to 2-substituted and N-substituted azetidine analogs. Continuous flow methodology using N-Boc-3-iodoazetidine as a common precursor has enabled access to diverse C3-substituted azetidines with improved efficiency and reproducibility [1]. The ring strain of azetidines (~26 kcal/mol) is higher than that of pyrrolidines (~6 kcal/mol) but lower than that of aziridines (~27 kcal/mol), positioning azetidines in a reactivity window that balances stability under ambient handling with predictable ring-opening under controlled conditions [2]. This strain-driven reactivity enables acid-catalyzed ring-opening, nucleophilic attack at the β-carbon, and participation in photochemical [2+2] cycloadditions . 3-Substituted azetidines are generally less synthetically accessible than 2-substituted or N-substituted variants due to the limited commercial availability of 3-functionalized precursors, making the ready availability of 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride a practical procurement consideration [3].

Synthetic methodology Azetidine chemistry Medicinal chemistry scaffold

Molecular Recognition and Target Engagement Potential: Phenoxy-Azetidine Pharmacophore

The phenoxy-azetidine structural motif, exemplified by 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride, constitutes a recognized pharmacophore with documented target engagement across multiple receptor classes. Phenoxy-azetidine derivatives have been extensively characterized as sphingosine 1-phosphate (S1P) receptor modulators, with patent literature describing compounds of this structural class as having S1P receptor biological activity relevant to autoimmune, inflammatory, and ocular disorders [1]. Additionally, 3-phenoxyazetidine derivatives have demonstrated binding to catecholamine uptake carriers, preventing reuptake of dopamine, norepinephrine, and serotonin while inhibiting monoamine oxidase (MAO) enzymes . The 4-bromo-2-fluoro substitution pattern on the phenoxy ring of the target compound provides a distinct electronic and steric profile that differentiates it from unsubstituted phenoxy-azetidine scaffolds, potentially altering target-binding affinity and selectivity. The azetidine nitrogen also serves as a site for further functionalization, enabling the generation of diverse analogs for structure-activity relationship studies .

Drug discovery Pharmacophore S1P receptor modulation

Regioisomeric Differentiation: 4-Bromo-2-Fluoro vs. 2-Bromo-4-Fluoro vs. 4-Bromo-3-Fluoro Substitution Patterns

The 4-bromo-2-fluoro substitution pattern of the target compound (CAS 1713160-68-9) differs systematically from commercially available regioisomeric analogs: 3-(2-bromo-4-fluorophenoxy)azetidine (CAS 954225-37-7), 3-(3-bromo-4-fluorophenoxy)azetidine, and 3-(4-bromo-3-fluorophenoxy)azetidine (CAS 1495618-89-7) [1]. In the target compound, the bromine at the para position is activated toward SNAr by the electron-withdrawing ortho-fluorine, while the fluorine at the ortho position contributes to metabolic stability and influences molecular conformation via potential intramolecular interactions with the azetidine ring [2]. The 4-bromo-3-fluoro regioisomer (CAS 1495618-89-7) has computed properties including LogP 2.25 and topological polar surface area (TPSA) of 21 Ų, providing a baseline for property comparisons across the regioisomeric series [3]. Each substitution pattern presents a unique combination of electronic effects, steric constraints, and physicochemical properties that cannot be assumed interchangeable in medicinal chemistry applications.

Structure-activity relationship Regioisomer comparison Electronic effects

Optimal Application Scenarios for 3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride in Research and Development


Medicinal Chemistry: Oncology-Focused Phenotypic Screening and SAR Campaigns

This compound is suitable for inclusion in oncology-focused compound libraries for phenotypic screening against breast and cervical cancer cell lines, with established baseline IC₅₀ values of 15.63 µM (MCF-7) and 12.34 µM (HeLa) providing reference points for SAR optimization . The 4-bromo-2-fluoro substitution pattern can be systematically varied to explore electronic and steric contributions to antiproliferative activity, with the para-bromo serving as a handle for further derivatization via SNAr or cross-coupling chemistry. The hydrochloride salt ensures reproducible solubility in aqueous assay media, eliminating pre-formulation variables from screening workflows [1].

Organic Synthesis: SNAr-Based Derivatization Platform for Functionalized Azetidine Building Blocks

The compound serves as a versatile starting material for SNAr-mediated diversification, with documented yields of 68% (ammonolysis) and 72% (methoxylation) providing quantitative benchmarks for reaction planning . The para-bromo substituent, activated by the ortho-fluorine, offers predictable reactivity for nucleophilic displacement, enabling the systematic generation of 4-amino, 4-alkoxy, and 4-thioether analogs of the azetidine scaffold. This SNAr derivatization pathway provides a complementary route to cross-coupling strategies, expanding the accessible chemical space around the 3-phenoxyazetidine core.

Pharmaceutical Development: S1P Receptor Modulator and CNS-Targeted Lead Generation

Based on class-level evidence for phenoxy-azetidine derivatives as S1P receptor modulators and catecholamine uptake inhibitors, this compound provides a functionalized entry point for lead generation campaigns in autoimmune, inflammatory, and neurological indications [1]. The 4-bromo-2-fluoro substitution pattern offers a defined starting point distinct from unsubstituted phenoxy-azetidine scaffolds, enabling exploration of halogen effects on target-binding affinity, metabolic stability, and blood-brain barrier penetration. The azetidine nitrogen remains available for further N-functionalization, supporting the construction of diverse analog libraries for hit-to-lead optimization .

Chemical Biology: Azetidine Ring-Strain-Enabled Bioconjugation and Probe Development

The azetidine ring strain (~26 kcal/mol) enables controlled ring-opening under mild acidic conditions, providing a traceless or functional-group-revealing mechanism suitable for bioconjugation and activity-based probe design [2]. Acid-catalyzed hydrolysis of the azetidine ring yields a linear amino alcohol fragment that can be exploited for proximity-dependent labeling or prodrug activation strategies. The phenoxy group provides a UV-active chromophore for detection and purification, while the bromine atom offers an additional heavy atom for X-ray crystallography phasing or as a radiolabeling precursor (e.g., via halogen exchange) .

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